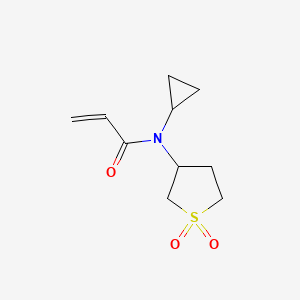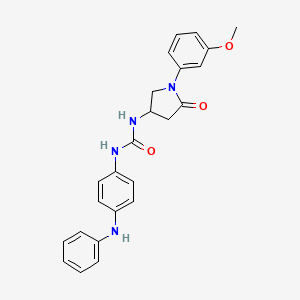
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CPDD is a cyclic amide that is structurally similar to a class of compounds called thiolactones, which have been shown to exhibit a range of biological activities.
作用机制
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is believed to inhibit the activity of thiolactone-containing enzymes by covalently modifying a conserved cysteine residue in the active site of the enzyme. This modification disrupts the normal function of the enzyme and leads to a loss of activity. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be highly selective for thiolactone-containing enzymes and does not affect the activity of other enzymes that do not contain thiolactones.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects in various cell types and organisms. In bacterial cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to inhibit the activity of thiolactone-containing enzymes involved in bacterial virulence, leading to a decrease in bacterial pathogenicity. In mammalian cells, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to induce the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum.
实验室实验的优点和局限性
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective inhibitor of thiolactone-containing enzymes, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide also has some limitations. It can be difficult to use in certain experimental systems due to its low solubility in aqueous solutions. In addition, N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be toxic to cells at high concentrations, which can limit its use in certain assays.
未来方向
There are several future directions for research on N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide. One area of interest is the development of new antibiotics that target thiolactone-containing proteins in bacterial cells. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to be a promising lead compound for this purpose, and further studies are needed to optimize its activity and selectivity. Another area of interest is the role of thiolactone-containing proteins in human diseases such as cancer and neurodegenerative disorders. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide may be a valuable tool for investigating these diseases and developing new therapies. Finally, there is a need for further studies on the biochemical and physiological effects of N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in different cell types and organisms to fully understand its potential uses and limitations.
合成方法
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of cyclopropylamine with 3,3-dimethyl-2-oxothiolane-4-carboxylic acid followed by dehydration using phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide in high purity.
科学研究应用
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been studied for its potential use as a chemical probe to investigate the role of thiolactone-containing proteins in various biological processes. Thiolactones are known to play important roles in protein folding, stabilization, and degradation, and N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has been shown to selectively inhibit the activity of thiolactone-containing enzymes in vitro. N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide has also been used to study the role of thiolactone-containing proteins in bacterial virulence and to develop new antibiotics that target these proteins.
属性
IUPAC Name |
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-10(12)11(8-3-4-8)9-5-6-15(13,14)7-9/h2,8-9H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSNGNSZXDDKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(C1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(1,1-dioxothiolan-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)


![3-(3,4-dimethoxyphenyl)-8-isopropyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2416777.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
![3-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2416781.png)

![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)
